Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate
Overview
Description
Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a chlorophenoxy moiety, which is further linked to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of benzylamine with methylsulfonyl chloride to form benzyl(methyl)sulfonamide.
Chlorophenoxy Acetate Formation: The next step involves the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base to form 2-chlorophenoxyacetic acid.
Esterification: The 2-chlorophenoxyacetic acid is then esterified with methanol to form methyl 2-chlorophenoxyacetate.
Coupling Reaction: Finally, the benzyl(methyl)sulfonamide is coupled with methyl 2-chlorophenoxyacetate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetate
- Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-methylphenoxy]acetate
- Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-fluorophenoxy]acetate
Uniqueness
Methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate is unique due to the presence of the chlorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[benzyl(methyl)sulfamoyl]-2-chlorophenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-19(11-13-6-4-3-5-7-13)25(21,22)14-8-9-16(15(18)10-14)24-12-17(20)23-2/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAERHYNBHJPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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